molecular formula C18H17NO3 B11019163 (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-ethylphenyl)prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-(2-ethylphenyl)prop-2-enamide

Cat. No.: B11019163
M. Wt: 295.3 g/mol
InChI Key: RMYFXXWCLCWIHG-CSKARUKUSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-(2-ethylphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a benzodioxole moiety and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-ethylphenyl)prop-2-enamide typically involves the condensation of 1,3-benzodioxole-5-carboxaldehyde with 2-ethylphenylamine in the presence of a base, followed by the addition of acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-benzodioxol-5-yl)-N-(2-ethylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

(2E)-3-(1,3-benzodioxol-5-yl)-N-(2-ethylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-ethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)prop-2-enamide
  • (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-propylphenyl)prop-2-enamide
  • (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-isopropylphenyl)prop-2-enamide

Uniqueness

(2E)-3-(1,3-benzodioxol-5-yl)-N-(2-ethylphenyl)prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole moiety and an ethylphenyl group differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-ethylphenyl)prop-2-enamide

InChI

InChI=1S/C18H17NO3/c1-2-14-5-3-4-6-15(14)19-18(20)10-8-13-7-9-16-17(11-13)22-12-21-16/h3-11H,2,12H2,1H3,(H,19,20)/b10-8+

InChI Key

RMYFXXWCLCWIHG-CSKARUKUSA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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